molecular formula C17H22N4O4S B10989531 6-(2-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one

6-(2-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one

Cat. No.: B10989531
M. Wt: 378.4 g/mol
InChI Key: GNERFMAONYNULP-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one is a synthetic organic compound with potential applications in medicinal chemistry. Its structure comprises a pyridazinone core substituted with a methoxyphenyl group and a piperazine moiety bearing a methylsulfonyl group. This combination of functional groups suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters.

    Substitution with Methoxyphenyl Group:

    Attachment of Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, often using piperazine derivatives.

    Methylsulfonylation: The final step involves the methylsulfonylation of the piperazine nitrogen, typically using methylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the pyridazinone core or the sulfonyl group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperazine ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, it may be used to study the interactions of small molecules with biological targets. Its structure suggests potential activity as a ligand for certain receptors or enzymes.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic effects. The presence of the piperazine and pyridazinone moieties suggests it might have activity against certain neurological or psychiatric disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-(2-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds with similar structures may act by binding to receptors or enzymes, altering their activity. The piperazine moiety often interacts with neurotransmitter receptors, while the pyridazinone core might inhibit certain enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer unique pharmacological properties not seen in other compounds with similar cores but different substituents.

Properties

Molecular Formula

C17H22N4O4S

Molecular Weight

378.4 g/mol

IUPAC Name

6-(2-methoxyphenyl)-2-[(4-methylsulfonylpiperazin-1-yl)methyl]pyridazin-3-one

InChI

InChI=1S/C17H22N4O4S/c1-25-16-6-4-3-5-14(16)15-7-8-17(22)21(18-15)13-19-9-11-20(12-10-19)26(2,23)24/h3-8H,9-13H2,1-2H3

InChI Key

GNERFMAONYNULP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CN3CCN(CC3)S(=O)(=O)C

Origin of Product

United States

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